DDP-38003 dihydrochloride

描述

属性

IUPAC Name |

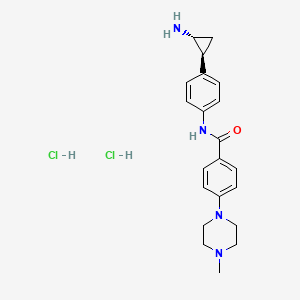

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSFENIQYFFMGC-HUQPAIQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DDP-38003 Dihydrochloride: A Technical Guide to its Mechanism of Action as a KDM1A/LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of histone lysine-specific demethylase 1A (KDM1A), also known as lysine-specific demethylase 1 (LSD1).[1][2][3][4] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[5][6][7] Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation.[5][6][8] DDP-38003 has demonstrated significant preclinical anti-tumor activity, particularly in hematological malignancies, positioning it as a promising therapeutic candidate.[1][2][9][10] This technical guide provides an in-depth overview of the mechanism of action of DDP-38003, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of KDM1A/LSD1

The primary mechanism of action of DDP-38003 is the direct inhibition of the enzymatic activity of KDM1A/LSD1.[1][2][4] By binding to KDM1A, DDP-38003 prevents the demethylation of its histone substrates, specifically mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[5][6][7] This leads to an accumulation of these methylation marks on histone tails, which in turn alters chromatin structure and gene expression.

The functional consequences of KDM1A inhibition by DDP-38003 in cancer cells, particularly in the context of AML, include:

-

Induction of Cellular Differentiation: By preventing the removal of methyl groups from H3K4, which is generally associated with active gene transcription, DDP-38003 promotes the expression of genes that drive myeloid differentiation.[5][10] This is evidenced by the increased expression of myeloid differentiation markers such as CD86 in AML cell lines treated with DDP-38003.[5][10]

-

Inhibition of Clonogenic Potential: DDP-38003 has been shown to significantly reduce the colony-forming ability of human leukemia cell lines, indicating its ability to suppress the self-renewal capacity of cancer cells.[1][2][10]

-

In Vivo Anti-Tumor Efficacy: In preclinical mouse models of leukemia, oral administration of DDP-38003 has demonstrated a dose-dependent increase in survival.[1][2][11]

The following diagram illustrates the signaling pathway affected by DDP-38003.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| KDM1A/LSD1 | Biochemical Assay | 84 | - | [1][2][4] |

| Colony Formation | Cellular Assay | - | THP-1 (Human Leukemia) | [1][2][10] |

| CD86 Expression | Cellular Assay (Flow Cytometry) | - | THP-1 (Human Leukemia) | [10] |

Table 2: In Vivo Efficacy in a Murine Leukemia Model

| Dose (mg/kg) | Administration Route | Dosing Schedule | Increase in Survival | Reference |

| 11.25 | Oral | 3 days/week for 3 weeks | 35% | [1][2][11] |

| 22.50 | Oral | 3 days/week for 3 weeks | 62% | [1][2][11] |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Half-life (t1/2) | 8 hours | Mouse | [1][2][11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of DDP-38003.

KDM1A/LSD1 Inhibition Assay (Biochemical)

This assay quantifies the ability of DDP-38003 to inhibit the enzymatic activity of purified KDM1A. A common method is a horseradish peroxidase-coupled assay.

-

Principle: KDM1A-mediated demethylation produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be measured.

-

Protocol Outline:

-

Recombinant human KDM1A/LSD1 enzyme is incubated with a methylated histone H3 peptide substrate (e.g., H3K4me2).

-

DDP-38003 at various concentrations is added to the reaction mixture.

-

The reaction is initiated and incubated at 37°C.

-

HRP and a fluorogenic substrate are added.

-

Fluorescence is measured using a microplate reader (excitation/emission ~530/590 nm).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The following diagram outlines the workflow for the KDM1A/LSD1 biochemical inhibition assay.

Colony Formation Assay (Cellular)

This assay assesses the effect of DDP-38003 on the clonogenic potential of cancer cells.

-

Principle: Single cells are plated in a semi-solid medium and allowed to proliferate. The number of colonies formed represents the self-renewal and proliferative capacity of the cells.

-

Protocol Outline:

-

Human leukemia cells (e.g., THP-1) are harvested and counted.

-

Cells are resuspended in a semi-solid medium (e.g., MethoCult™) containing various concentrations of DDP-38003 or vehicle control.

-

The cell suspension is plated in culture dishes.

-

Plates are incubated for 10-14 days to allow for colony formation.

-

Colonies are stained (e.g., with crystal violet) and counted.

-

The percentage of colony formation inhibition is calculated relative to the vehicle control.

-

Myeloid Differentiation Assay (Flow Cytometry)

This assay measures the induction of cell surface markers associated with myeloid differentiation.

-

Principle: DDP-38003-induced differentiation of leukemia cells is quantified by measuring the expression of cell surface markers, such as CD86, using fluorescently labeled antibodies and flow cytometry.

-

Protocol Outline:

-

THP-1 cells are cultured in the presence of DDP-38003 or vehicle control for a specified period (e.g., 48-72 hours).

-

Cells are harvested and washed.

-

Cells are incubated with a fluorescently conjugated anti-CD86 antibody.

-

The percentage of CD86-positive cells and the mean fluorescence intensity are determined using a flow cytometer.

-

In Vivo Efficacy Study (Murine Leukemia Model)

This study evaluates the anti-tumor activity of DDP-38003 in a living organism.

-

Principle: An aggressive leukemia is established in mice, and the effect of DDP-38003 treatment on survival is monitored.

-

Protocol Outline:

-

Immunocompromised mice are inoculated with murine or human leukemia cells.

-

Once the leukemia is established (e.g., detectable blast cells in peripheral blood), treatment is initiated.

-

DDP-38003 is administered orally at different doses according to a specific schedule.

-

A control group receives the vehicle.

-

The survival of the mice in each group is monitored daily.

-

Kaplan-Meier survival curves are generated to compare the survival rates between the treatment and control groups.

-

Conclusion

This compound is a potent and orally active inhibitor of KDM1A/LSD1 with a clear mechanism of action that involves the modulation of histone methylation, leading to the induction of differentiation and inhibition of proliferation in cancer cells. The robust preclinical data, including in vitro potency and in vivo efficacy, support its continued development as a potential therapeutic agent for the treatment of hematological malignancies and potentially other cancers characterized by KDM1A overexpression. Further investigation into its clinical safety and efficacy is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 7. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

The Function of DDP-38003 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of the flavin-dependent monoamine oxidase, Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. KDM1A is a critical epigenetic regulator involved in gene transcription and cell differentiation. Its overexpression is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). DDP-38003 exerts its anti-neoplastic effects by inhibiting the demethylase activity of KDM1A, leading to the reactivation of silenced tumor suppressor genes, induction of differentiation, and a reduction in the clonogenic potential of cancer cells. This guide provides an in-depth overview of the function, mechanism of action, and preclinical efficacy of this compound.

Introduction to KDM1A/LSD1 in Oncology

Lysine-Specific Demethylase 1A (KDM1A/LSD1) is a key enzyme in epigenetic regulation, primarily responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1][2] By removing these methyl groups, KDM1A, often as part of larger transcriptional repressor complexes like CoREST and NuRD, contributes to transcriptional repression.[1] KDM1A can also demethylate H3K9me1/2, a repressive mark, thereby acting as a transcriptional activator in certain contexts.[1][2]

In hematological malignancies such as acute myeloid leukemia (AML), KDM1A is frequently overexpressed and plays a crucial role in maintaining the leukemic state by blocking cellular differentiation and promoting proliferation.[1][3] It achieves this, in part, through its interaction with transcription factors like GFI1 (Growth Factor Independent 1), which is essential for hematopoietic differentiation.[3] The inhibition of KDM1A has therefore emerged as a promising therapeutic strategy for AML and other cancers.

This compound: A Potent KDM1A/LSD1 Inhibitor

DDP-38003 is a novel inhibitor of KDM1A with potent enzymatic and cellular activity.[4] It has demonstrated significant anti-tumor effects in preclinical models of AML.

Biochemical and In Vitro Activity

DDP-38003 is a highly potent inhibitor of KDM1A's demethylase activity. Its in vitro efficacy has been demonstrated through various cellular assays.

| Parameter | Value | Cell Line | Reference |

| IC50 | 84 nM | - | [4] |

| Colony Formation | Inhibition | THP-1 | [4] |

| Cell Differentiation | Induction | THP-1 | [4] |

Table 1: In Vitro Activity of DDP-38003

In Vivo Efficacy

Oral administration of DDP-38003 has shown significant efficacy in a murine model of acute promyelocytic leukemia (APL), a subtype of AML.

| Animal Model | Treatment Dose (mg/kg) | Outcome | Reference |

| Murine APL | 11.25 | 35% increase in survival rate | [4] |

| Murine APL | 22.50 | 62% increase in survival rate | [4] |

| Biological Half-life | 8 hours | - | [4] |

Table 2: In Vivo Efficacy of DDP-38003

Mechanism of Action

DDP-38003 functions by inhibiting the enzymatic activity of KDM1A. This leads to an increase in the methylation of its substrates, most notably H3K4me2, at the promoter regions of KDM1A target genes.[5]

Figure 1: Mechanism of Action of DDP-38003. DDP-38003 inhibits KDM1A, preventing the demethylation of H3K4me2. This leads to the activation of tumor suppressor genes, resulting in cell differentiation, apoptosis, and reduced proliferation of leukemic cells.

Experimental Protocols

KDM1A/LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the KDM1A-mediated demethylation reaction.

Materials:

-

Recombinant human KDM1A/LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar HRP substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

This compound

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of DDP-38003 in the assay buffer.

-

In a 96-well plate, add the KDM1A enzyme to each well.

-

Add the DDP-38003 dilutions to the respective wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the dimethylated H3K4 peptide substrate.

-

Incubate for 30-60 minutes at 37°C.

-

Add the HRP and Amplex Red solution to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7][8]

Figure 2: KDM1A Enzymatic Assay Workflow. A schematic representation of the steps involved in determining the IC50 of DDP-38003 for KDM1A.

THP-1 Colony Formation Assay in Methylcellulose

This assay assesses the ability of a single cell to proliferate and form a colony, a measure of clonogenic potential.

Materials:

-

THP-1 cells

-

Methylcellulose-based medium (e.g., MethoCult™)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

35 mm culture dishes

Procedure:

-

Culture THP-1 cells in standard suspension culture.

-

Prepare a single-cell suspension of THP-1 cells.

-

Mix the cells with the methylcellulose medium containing various concentrations of DDP-38003 or vehicle control.

-

Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes.

-

Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

-

Count the number of colonies (defined as aggregates of >50 cells) in each dish using an inverted microscope.

-

Calculate the percentage of colony formation inhibition relative to the vehicle control.[9][10]

THP-1 Cell Differentiation Assay (Wright-Giemsa Staining)

This assay morphologically assesses the differentiation of THP-1 monocytic cells into more mature macrophage-like cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with FBS

-

This compound

-

Microscope slides

-

Cytocentrifuge (e.g., Cytospin)

-

Wright-Giemsa stain solution

-

Phosphate buffer (pH 6.6)

-

Methanol (absolute)

Procedure:

-

Culture THP-1 cells with various concentrations of DDP-38003 or vehicle control for a specified period (e.g., 48-96 hours).

-

Harvest the cells and prepare a cell suspension.

-

Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a microscope slide.

-

Air dry the slides completely.

-

Fix the cells by immersing the slides in absolute methanol for 15-30 seconds.

-

Stain the slides by immersing them in Wright-Giemsa stain solution for 1-2 minutes.

-

Rinse the slides in phosphate buffer for 2-5 minutes.

-

Briefly rinse with deionized water and allow to air dry.

-

Examine the cellular morphology under a light microscope. Differentiated cells will exhibit characteristics such as a larger size, an increased cytoplasm-to-nucleus ratio, and a more irregular cell shape.[11][12][13]

In Vivo Murine Model of Acute Promyelocytic Leukemia

This model is used to evaluate the anti-leukemic efficacy of DDP-38003 in a living organism.

Animal Model:

-

Transgenic mice expressing the PML-RARα fusion protein, which develop a disease closely mimicking human APL.[14][15][16]

Procedure:

-

Leukemic cells from a PML-RARα transgenic mouse are transplanted into recipient mice.

-

Once leukemia is established (e.g., detection of blast cells in peripheral blood), treatment is initiated.

-

DDP-38003 is dissolved in a suitable vehicle (e.g., 40% PEG 400 in 5% glucose solution) and administered orally at specified doses (e.g., 11.25 mg/kg and 22.5 mg/kg).[4]

-

Treatment is typically administered on a defined schedule (e.g., 3 days per week for 3 weeks).[4]

-

The survival of the mice in the treatment and control groups is monitored daily.

-

Data is analyzed and presented as a Kaplan-Meier survival plot.

Conclusion

This compound is a promising KDM1A/LSD1 inhibitor with potent anti-leukemic activity demonstrated in preclinical models. Its mechanism of action, involving the epigenetic reprogramming of cancer cells to induce differentiation and reduce proliferation, highlights the therapeutic potential of targeting KDM1A in oncology. Further investigation into the clinical efficacy and safety of DDP-38003 is warranted.

References

- 1. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]

- 3. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenicity of human leukemic cells protected from cell-lethal agents by heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. High-penetrance mouse model of acute promyelocytic leukemia with very low levels of PML-RARalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute leukemia with promyelocytic features in PML/RARα transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A PMLRARα transgene initiates murine acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

DDP-38003 Dihydrochloride: A Technical Guide to a Novel KDM1A/LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a novel, orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1.[1] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By removing these methyl marks, KDM1A is involved in the transcriptional repression of tumor suppressor genes and the maintenance of an undifferentiated state in various cancers. Its overexpression has been linked to poor prognosis in numerous malignancies, making it a compelling target for anticancer therapies. DDP-38003 has demonstrated potent and selective inhibition of KDM1A, leading to anti-tumor effects in preclinical models, particularly in acute myeloid leukemia (AML). This document provides a comprehensive technical overview of DDP-38003, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Notes |

| IC50 (KDM1A/LSD1) | 84 nM | Half-maximal inhibitory concentration against the KDM1A enzyme.[1][2][3][4] |

| Cellular Activity | More active than its 1R, 2S analogue | Demonstrated in reducing colony-forming ability and inducing differentiation in THP-1 cells.[1][2] |

Table 2: In Vivo Efficacy (Mouse Leukemia Model)

| Dosage | Treatment Schedule | Outcome |

| 11.25 mg/kg | Orally, 3 days/week for 3 weeks | 35% increased survival rate.[1][2] |

| 22.50 mg/kg | Orally, 3 days/week for 3 weeks | 62% increased survival rate.[1][2] |

Table 3: Pharmacokinetic Properties

| Parameter | Value |

| Half-life (t½) | 8 hours |

| Bioavailability | Orally available |

Table 4: Combination Therapy (Mouse APL Model with Retinoic Acid)

| Treatment Group | Median Survival |

| Control | 21 days |

| DDP-38003 alone | 37 days |

| Retinoic Acid (RA) alone | 49 days |

| DDP-38003 + RA | 70 days |

Mechanism of Action and Signaling Pathway

DDP-38003 functions as a potent inhibitor of the KDM1A/LSD1 enzyme. KDM1A is a key epigenetic regulator that, as part of transcriptional co-repressor complexes, removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to the silencing of tumor suppressor and differentiation-promoting genes. By inhibiting KDM1A, DDP-38003 prevents this demethylation, leading to an accumulation of H3K4me1/2 marks. This restores the expression of silenced genes, which in turn can induce cancer cell differentiation and apoptosis. KDM1A can also demethylate non-histone proteins, such as p53 and HIF-1α, and is implicated in various signaling pathways critical for cancer progression, including the Wnt/β-catenin and mTOR pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of DDP-38003.

KDM1A/LSD1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available kits for measuring KDM1A activity.

Materials:

-

Purified recombinant human KDM1A/LSD1 enzyme

-

This compound

-

KDM1A substrate (e.g., biotinylated H3 peptide)

-

KDM1A assay buffer

-

Primary antibody recognizing the demethylated substrate

-

HRP-labeled secondary antibody

-

Chemiluminescent HRP substrate

-

White 96-well microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of DDP-38003 in the KDM1A assay buffer.

-

In a 96-well microplate, add the KDM1A enzyme to each well, except for the no-enzyme control wells.

-

Add the DDP-38003 dilutions or vehicle control to the respective wells.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the KDM1A substrate to all wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the plate with a wash buffer (e.g., TBST).

-

Add the primary antibody diluted in a blocking buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate with wash buffer.

-

Add the HRP-labeled secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the plate with wash buffer.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.

-

Immediately measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each DDP-38003 concentration and determine the IC50 value using a suitable software.

THP-1 Cell Differentiation Assay

This protocol describes the induction of differentiation in the human acute monocytic leukemia cell line, THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) for positive control

-

6-well cell culture plates

-

Flow cytometer

-

Antibodies for differentiation markers (e.g., CD11b, CD14)

Procedure:

-

Seed THP-1 cells at a density of 2 x 10^5 cells/mL in 6-well plates.

-

Treat the cells with various concentrations of DDP-38003 or vehicle control. Include a positive control with a known differentiation inducer like PMA (e.g., 100 ng/mL).

-

Incubate the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Observe the cells daily for morphological changes indicative of differentiation, such as adherence to the plate and a more macrophage-like morphology.

-

After the incubation period, harvest the cells by gentle scraping.

-

Wash the cells with PBS and stain them with fluorescently labeled antibodies against myeloid differentiation markers (e.g., FITC-conjugated anti-CD11b).

-

Analyze the expression of differentiation markers by flow cytometry.

-

Quantify the percentage of differentiated cells in each treatment group.

Colony Forming Assay

This assay assesses the effect of DDP-38003 on the clonogenic potential of leukemia cells.

Materials:

-

Leukemia cell line (e.g., THP-1, MV4-11)

-

Complete cell culture medium

-

This compound

-

Methylcellulose-based medium (e.g., MethoCult™)

-

35 mm culture dishes

Procedure:

-

Prepare a single-cell suspension of the leukemia cells.

-

Count the cells and adjust the concentration to 1 x 10^4 cells/mL.

-

In a sterile tube, mix the cell suspension with the methylcellulose medium and the desired concentrations of DDP-38003 or vehicle control.

-

Plate 1 mL of the mixture into each 35 mm culture dish, ensuring even distribution.

-

Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.

-

After the incubation period, count the number of colonies (defined as aggregates of >50 cells) in each dish under an inverted microscope.

-

Calculate the colony-forming efficiency and the percentage of inhibition for each treatment group.

In Vivo Mouse Leukemia Model

This protocol outlines the evaluation of DDP-38003's anti-tumor efficacy in a murine model of leukemia.

Materials:

-

CD-1 or other suitable immunocompromised mice

-

Leukemia cell line (e.g., a murine acute promyelocytic leukemia cell line)

-

This compound

-

Vehicle solution (e.g., 40% PEG 400 in a 5% glucose solution)

-

Oral gavage needles

-

Equipment for peripheral blood sampling and analysis

Procedure:

-

Inject the leukemia cells intravenously into the mice.

-

Monitor the mice regularly for signs of disease progression.

-

Once blast cells are detected in the peripheral blood (typically around 10 days post-injection), randomize the mice into treatment and control groups.

-

Prepare the DDP-38003 formulation in the vehicle solution.

-

Administer DDP-38003 orally via gavage at the desired doses (e.g., 11.25 and 22.50 mg/kg).

-

Follow the specified treatment schedule (e.g., 3 days per week for 3 weeks).

-

Monitor the body weight and overall health of the mice throughout the study.

-

Record the survival of the mice in each group.

-

Analyze the survival data using Kaplan-Meier survival plots and appropriate statistical tests.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a KDM1A inhibitor like DDP-38003.

Conclusion

This compound is a promising, orally active KDM1A/LSD1 inhibitor with potent anti-leukemic activity demonstrated in preclinical models. Its mechanism of action, centered on the epigenetic reprogramming of cancer cells, offers a targeted approach to cancer therapy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of DDP-38003 as a potential therapeutic agent. The significant increase in survival observed in in vivo models, particularly in combination with other agents like retinoic acid, highlights its potential for clinical translation. Further studies are warranted to explore its efficacy in a broader range of malignancies and to fully elucidate its toxicological profile.

References

Unveiling the Pharmacological Profile of DDP-38003 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride has emerged as a potent and orally bioavailable inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth overview of the pharmacological properties of DDP-38003, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. All quantitative data has been compiled into structured tables for clarity, and key cellular and experimental pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

Histone lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). Its overexpression has been correlated with poor prognosis in numerous malignancies, making it a compelling target for anticancer drug development. DDP-38003 is a novel, potent, and orally active inhibitor of KDM1A.[1][2][3][4][5][6] This document serves as a technical resource, detailing the pharmacological characteristics of this compound.

Mechanism of Action

DDP-38003 functions as an inhibitor of KDM1A, thereby preventing the demethylation of its histone substrates.[7][8][9] This inhibition leads to an increase in the levels of H3K4me1/2, which are generally associated with active gene transcription. The resulting alteration in the epigenetic landscape can induce differentiation and reduce the clonogenic potential of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[7][10][11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of DDP-38003

| Target/Assay | IC50 (nM) | Cell Line | Effect | Reference |

| KDM1A/LSD1 | 84 | - | Enzyme Inhibition | [1][3][4][5][6][7][8][9][10] |

| MAO A | >100,000 | - | Enzyme Inhibition | [10] |

| MAO B | 1,500 | - | Enzyme Inhibition | [10] |

| Colony Formation | More active than 1R, 2S analogue | THP-1 | Inhibition of clonogenic potential | [7][8][9] |

| Cell Differentiation | More active than 1R, 2S analogue | THP-1 | Induction of differentiation | [7][8][9] |

Table 2: In Vivo Efficacy of DDP-38003 in a Murine Leukemia Model

| Dosage (Oral) | Dosing Schedule | Increase in Survival Rate | Animal Model | Reference |

| 11.25 mg/kg | 3 days/week for 3 weeks | 35% | CD-1 mice with leukemia | [7][8][9] |

| 22.50 mg/kg | 3 days/week for 3 weeks | 62% | CD-1 mice with leukemia | [7][8][9][10] |

Table 3: Pharmacokinetic Profile of DDP-38003

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t1/2) | 8 h | Mouse | Oral | [7][8][9] |

| Bioavailability | Orally active | Mouse | Oral | [1][3][4][5][6][7][10] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

KDM1A/LSD1 Inhibition Assay

The enzymatic activity of KDM1A is assessed using a horseradish peroxidase-coupled assay.

-

Principle: The demethylation of a biotinylated H3K4me2 peptide substrate by KDM1A produces hydrogen peroxide (H2O2). In the presence of HRP, H2O2 reacts with Amplex Red to produce the fluorescent product, resorufin.

-

Procedure:

-

Recombinant human KDM1A/CoRest is incubated with varying concentrations of DDP-38003 in assay buffer.

-

The biotinylated H3K4me2 peptide substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed at room temperature.

-

A solution containing HRP and Amplex Red is added.

-

The fluorescence is measured using a plate reader (excitation at 530 nm and emission at 590 nm).

-

IC50 values are calculated from the dose-response curves.

-

THP-1 Cell Colony Formation Assay

This assay evaluates the effect of DDP-38003 on the clonogenic potential of the human acute monocytic leukemia cell line, THP-1.

-

Procedure:

-

THP-1 cells are seeded in a semi-solid methylcellulose-based medium in the presence of various concentrations of DDP-38003.

-

The plates are incubated for 10-14 days to allow for colony formation.

-

Colonies, defined as clusters of >40 cells, are counted using a microscope.

-

The percentage of colony formation inhibition is calculated relative to vehicle-treated control cells.

-

THP-1 Cell Differentiation Assay

The ability of DDP-38003 to induce differentiation in THP-1 cells is assessed by monitoring the expression of cell surface differentiation markers.

-

Procedure:

-

THP-1 cells are cultured with different concentrations of DDP-38003 for a specified period (e.g., 48-96 hours).

-

Cells are harvested and stained with fluorescently labeled antibodies against differentiation markers such as CD11b or CD86.

-

The expression of these markers is quantified by flow cytometry.

-

An increase in the percentage of cells expressing the differentiation markers indicates induction of differentiation.

-

In Vivo Murine Leukemia Model

The antitumor efficacy of DDP-38003 is evaluated in an in vivo model of leukemia.

-

Tumor Induction: Mice are intravenously injected with murine acute promyelocytic leukemia cells.

-

Treatment:

-

Treatment is initiated once blast cells are detected in the peripheral blood (approximately 10 days post-injection).[7][8][9]

-

DDP-38003 is dissolved in a vehicle (e.g., 40% PEG 400 in a 5% glucose solution) and administered orally.[7][8][9]

-

Dosing is performed 3 days per week for 3 consecutive weeks at doses of 11.25 mg/kg and 22.5 mg/kg.[7][8][9]

-

-

Efficacy Endpoint: The primary endpoint is the survival of the mice. Survival data is analyzed and represented using a Kaplan-Meier survival plot.[7][8][9]

Conclusion

This compound is a potent, selective, and orally active inhibitor of KDM1A with demonstrated preclinical efficacy in models of acute myeloid leukemia. Its ability to induce differentiation and inhibit colony formation in cancer cells, coupled with a favorable in vivo profile, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this promising epigenetic modulator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. auc cmax tmax: Topics by Science.gov [science.gov]

- 4. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized THP-1 differentiation is required for the detection of responses to weak stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

DDP-38003 Dihydrochloride: A Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of the flavin-dependent monoamine oxidase, Lysine-Specific Demethylase 1A (KDM1A/LSD1). KDM1A is a critical epigenetic regulator involved in transcriptional repression through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target. This technical guide provides an in-depth overview of the target specificity and selectivity of DDP-38003, along with detailed experimental protocols for its characterization.

Target Profile

DDP-38003 is a highly potent inhibitor of KDM1A/LSD1. The primary mechanism of action is the inhibition of the demethylase activity of KDM1A, leading to the accumulation of H3K4me1/2 at target gene promoters and subsequent modulation of gene expression.

Quantitative Data on Target Inhibition and Selectivity

The inhibitory activity and selectivity of DDP-38003 against its primary target, KDM1A, and related off-targets, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), are summarized below.

| Target | IC50 (nM) | Selectivity vs. KDM1A |

| KDM1A/LSD1 | 84 | - |

| MAO-A | >100,000 | >1190-fold |

| MAO-B | 15,000 | 178-fold |

Data sourced from Vianello P, et al. J Med Chem. 2016.

Signaling Pathway

The primary signaling pathway affected by DDP-38003 is the KDM1A/LSD1-mediated transcriptional regulation pathway. By inhibiting KDM1A, DDP-38003 prevents the removal of methyl groups from H3K4, leading to an open chromatin state and the activation of tumor suppressor genes that are silenced in cancer cells.

DDP-38003: A Novel KDM1A/LSD1 Inhibitor with Potent Anticancer Activity Against Promyelocytic Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Promyelocytic leukemia (PML), a subtype of acute myeloid leukemia (AML), is characterized by the abnormal proliferation of promyelocytes. While significant therapeutic advancements have been made, the search for novel, targeted therapies with improved efficacy and reduced toxicity remains a critical area of research. DDP-38003 has emerged as a promising orally active small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers, including AML.[1][2][3] This technical guide provides a comprehensive overview of the preclinical anticancer activity of DDP-38003 against promyelocytic leukemia, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: KDM1A/LSD1 Inhibition

DDP-38003 exerts its anticancer effects through the potent and specific inhibition of KDM1A/LSD1, a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In the context of promyelocytic leukemia, KDM1A is often overexpressed and contributes to a block in cellular differentiation, thereby promoting leukemogenesis. By inhibiting KDM1A, DDP-38003 restores the proper histone methylation patterns, leading to the reactivation of silenced tumor suppressor genes and the induction of myeloid differentiation. This ultimately results in a reduction of the leukemic cell population.

Quantitative Data Summary

The preclinical efficacy of DDP-38003 has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of DDP-38003

| Parameter | Value | Cell Line | Reference |

| IC50 (KDM1A/LSD1 Inhibition) | 84 nM | - | [1][2][3] |

Table 2: In Vivo Efficacy of DDP-38003 in a Murine Promyelocytic Leukemia Model

| Treatment Group | Dosage | Administration Route | Survival Rate Increase | Reference |

| DDP-38003 | 11.25 mg/kg | Oral | 35% | |

| DDP-38003 | 22.50 mg/kg | Oral | 62% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the anticancer activity of DDP-38003.

KDM1A/LSD1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against KDM1A/LSD1.

-

Principle: A biochemical assay is used to measure the enzymatic activity of recombinant KDM1A/LSD1 in the presence of varying concentrations of the inhibitor. The activity is typically monitored by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a fluorescent or colorimetric probe.

-

Procedure:

-

Recombinant human KDM1A/LSD1 is incubated with a peptide substrate corresponding to the N-terminal tail of histone H3.

-

DDP-38003 is added to the reaction mixture at a range of concentrations.

-

The reaction is initiated by the addition of the cofactor flavin adenine dinucleotide (FAD).

-

After a defined incubation period, the reaction is stopped, and the amount of product is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Colony Forming Assays

-

Objective: To assess the effect of DDP-38003 on the proliferation and survival of promyelocytic leukemia cells.

-

Cell Line: THP-1 (a human monocytic leukemia cell line often used as a model for promyelocytic leukemia).

-

Procedure for Colony Forming Assay:

-

THP-1 cells are seeded in a semi-solid methylcellulose-based medium in the presence of various concentrations of DDP-38003 or vehicle control.

-

The plates are incubated for 10-14 days to allow for colony formation.

-

Colonies, defined as clusters of 50 or more cells, are stained with a vital dye (e.g., crystal violet) and counted.

-

The percentage of colony formation inhibition is calculated relative to the vehicle-treated control.

-

Cell Differentiation Assay

-

Objective: To determine the ability of DDP-38003 to induce differentiation in promyelocytic leukemia cells.

-

Cell Line: THP-1.

-

Principle: Myeloid differentiation is assessed by measuring the expression of cell surface markers, such as CD11b, using flow cytometry.

-

Procedure:

-

THP-1 cells are cultured with various concentrations of DDP-38003 or vehicle control for a specified period (e.g., 72-96 hours).

-

Cells are harvested and stained with a fluorescently labeled antibody specific for CD11b.

-

The percentage of CD11b-positive cells is quantified using a flow cytometer.

-

An increase in the percentage of CD11b-positive cells indicates induction of differentiation.

-

In Vivo Efficacy Study in a Murine Leukemia Model

-

Objective: To evaluate the in vivo anticancer activity of DDP-38003.

-

Animal Model: Immunocompromised mice engrafted with a murine promyelocytic leukemia cell line.

-

Procedure:

-

Mice are inoculated with leukemia cells.

-

Once the leukemia is established, mice are randomized into treatment and control groups.

-

DDP-38003 is administered orally at doses of 11.25 mg/kg and 22.50 mg/kg.

-

The control group receives a vehicle solution.

-

The overall survival of the mice in each group is monitored, and the percentage increase in survival is calculated.

-

Signaling Pathways and Visualizations

The anticancer activity of DDP-38003 is rooted in its ability to modulate key signaling pathways that govern cell fate in promyelocytic leukemia.

KDM1A/LSD1 Signaling Pathway in Promyelocytic Leukemia

DDP-38003's primary target, KDM1A/LSD1, is a critical node in the epigenetic regulation of gene expression. In promyelocytic leukemia, KDM1A is often part of a co-repressor complex that maintains the silencing of genes required for myeloid differentiation. Inhibition of KDM1A by DDP-38003 disrupts this repressive complex, leading to the reactivation of these genes and subsequent differentiation of the leukemic cells.

Caption: DDP-38003 inhibits KDM1A, leading to myeloid differentiation.

Experimental Workflow for In Vitro Evaluation

The in vitro assessment of DDP-38003's anticancer activity follows a logical progression from target engagement to cellular effects.

Caption: Workflow for in vitro testing of DDP-38003.

Conclusion

DDP-38003 represents a promising therapeutic candidate for the treatment of promyelocytic leukemia. Its potent inhibition of KDM1A/LSD1, leading to the induction of myeloid differentiation and a significant survival benefit in preclinical models, underscores its potential for clinical development. The data and protocols presented in this guide provide a solid foundation for further research into the anticancer activities of DDP-38003 and other KDM1A/LSD1 inhibitors. Continued investigation into the broader applications of DDP-38003 in other hematological malignancies is warranted.

References

An In-depth Technical Guide on the Preclinical Pharmacokinetics of Donanemab (DDP-38003) in Mice

Introduction: Donanemab, also known as DDP-38003, is a humanized IgG1 monoclonal antibody designed to target a modified form of amyloid-beta (Aβ) peptide, specifically the N-terminal pyroglutamate-modified amyloid-beta (AβpE3-42), which is a key component of amyloid plaques in Alzheimer's disease.[1][2] This technical guide provides a summary of the available preclinical data on the half-life and bioavailability of donanemab in mouse models, which are crucial for understanding its therapeutic potential and for the design of clinical studies.

Pharmacokinetic Profile in Mice

Preclinical studies in transgenic mouse models of Alzheimer's disease, such as the PDAPP mice, were instrumental in the development of donanemab. These studies demonstrated that the murine surrogate of donanemab could effectively cross the blood-brain barrier, bind to deposited amyloid-beta, and reduce plaque load in a dose-dependent manner.[3]

While specific quantitative data on the bioavailability of donanemab in mice is not extensively detailed in publicly available literature, the efficacy observed in these preclinical models implies sufficient central nervous system penetration to exert its pharmacological effect. The focus of many published studies has been on the pharmacodynamic effects, such as plaque clearance, rather than detailed pharmacokinetic parameters in mice.

It is important to note that the pharmacokinetic profile of antibodies can differ significantly between species due to factors such as differences in the neonatal Fc receptor (FcRn) recycling mechanism. Therefore, data from mouse models provides a foundational understanding but does not directly translate to human pharmacokinetics.

Quantitative Data Summary

Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution in mice are not consistently reported across public documents. However, related human pharmacokinetic data from early clinical trials provide context for the antibody's behavior. In a Phase 1 study, the mean terminal elimination half-life of donanemab in humans was approximately 10 days at a dose of 10 mg/kg.[1][4] Another analysis reported a terminal elimination half-life of 11.8 days.[5] These values are shorter than the predicted half-life of approximately 24 days for a typical IgG1 antibody, a discrepancy that may be related to the development of anti-drug antibodies.[4]

| Parameter | Value (in Humans) | Study Population | Notes |

| Terminal Elimination Half-Life | ~10 days | Patients with Alzheimer's Disease | At a 10 mg/kg dose.[1][4] |

| Terminal Elimination Half-Life | 11.8 days | Patients with Alzheimer's Disease | Population pharmacokinetic analysis.[5] |

| Terminal Elimination Half-Life | 12.1 days | Patients with Alzheimer's Disease | Population pharmacokinetic analysis.[6] |

| Predicted Half-Life (Typical IgG1) | ~24 days | General | Based on nonclinical studies.[4] |

Note: The table summarizes human pharmacokinetic data as specific quantitative data for mice is limited in the available search results. This information provides a reference for the general pharmacokinetic properties of donanemab.

Experimental Protocols

Detailed experimental protocols for determining the half-life and bioavailability of donanemab in mice are often proprietary. However, a general methodology can be inferred from standard practices in preclinical antibody pharmacokinetic studies.

Protocol for Determining Pharmacokinetics in Mice

This protocol outlines a typical workflow for assessing the pharmacokinetic profile of a monoclonal antibody like donanemab in a transgenic mouse model of Alzheimer's disease.

1. Animal Model:

-

Species: Transgenic mice expressing human amyloid precursor protein (APP), such as PDAPP mice, are commonly used to model amyloid plaque pathology.[2][3]

-

Age: Aged mice (e.g., 23-26 months) with established plaque pathology are often selected to evaluate the therapeutic effect on existing deposits.[3]

2. Drug Administration:

-

Route: Intravenous (IV) or intraperitoneal (IP) injection. IV administration is typically used for determining the elimination half-life, while both IV and IP routes can be used to assess bioavailability.

-

Dose: A range of doses would be tested to evaluate dose-dependency. For example, single doses ranging from 0.1 mg/kg to 40 mg/kg have been used in human studies.[4][7]

3. Sample Collection:

-

Matrix: Blood samples are collected at various time points post-administration.

-

Method: Serial blood samples can be obtained via tail vein or retro-orbital sinus puncture. Terminal blood collection via cardiac puncture is performed at the final time point.

-

Processing: Blood is processed to obtain serum or plasma, which is then stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: An enzyme-linked immunosorbent assay (ELISA) is typically developed to quantify the concentration of donanemab in the serum or plasma samples.

-

Assay Principle: The ELISA would involve coating a microplate with the target antigen (AβpE3-42), followed by incubation with the mouse serum samples. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the human IgG1 of donanemab is then added. A substrate is introduced to produce a colorimetric or chemiluminescent signal that is proportional to the concentration of donanemab in the sample.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

-

Parameters Calculated:

-

Half-life (t½): The time required for the drug concentration to decrease by half.

-

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

-

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

-

Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 for oral administration, or by comparing AUC from IP to IV administration.

-

Visualizations

Signaling Pathway and Mechanism of Action

Donanemab's mechanism of action involves binding to the N-terminal pyroglutamate-modified Aβ found in established amyloid plaques. This binding facilitates the clearance of these plaques, primarily through microglial-mediated phagocytosis.[8][9]

Caption: Mechanism of action of donanemab in clearing amyloid plaques.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical experimental workflow for determining the pharmacokinetic profile of donanemab in a mouse model.

Caption: Workflow for pharmacokinetic analysis in mice.

References

- 1. alzforum.org [alzforum.org]

- 2. Portico [access.portico.org]

- 3. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 4. Donanemab (LY3002813) dose‐escalation study in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Donanemab exposure‐response in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translational Medicine in Alzheimer's Disease: The Journey of Donanemab From Discovery to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Amyloid Pathology in Early Alzheimer’s: The Promise of Donanemab-Azbt - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dissolution of DDP-38003 Dihydrochloride for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of DDP-38003 dihydrochloride, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), for in vivo experimental studies. Adherence to proper dissolution procedures is critical for ensuring the accurate and effective delivery of this compound in animal models.

Physicochemical Properties and Solubility

This compound is a solid compound, appearing as a brown to reddish-brown substance.[1][2][3][4] Its solubility is a key consideration for the preparation of dosing solutions for both in vitro and in vivo applications.

| Solvent | Solubility | Concentration (Molar Equivalent) | Notes |

| DMSO | ≥ 29 mg/mL | 68.50 mM | For in vitro stock solutions. It is noted that hygroscopic DMSO can affect solubility, so freshly opened solvent is recommended.[1][2][3][4][5][6] |

| Water | 50 mg/mL | 108.73 mM | Requires sonication to achieve dissolution.[7] |

| In Vivo Vehicle | Not specified | Not specified | A specific formulation is recommended for oral administration in animal models.[1][7] |

Recommended Protocol for In Vivo Dissolution

The following protocol is based on established methods for the oral administration of this compound in mouse models of leukemia.[1][7]

Vehicle Preparation:

The recommended vehicle for oral administration is a solution of 40% PEG 400 in a 5% glucose solution.[1][7]

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG 400)

-

5% Dextrose (glucose) solution

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Pipettes and sterile pipette tips

Procedure:

-

Calculate the required amount of this compound and vehicle. This will depend on the desired final concentration and the total volume needed for the study cohort. For example, to prepare a 10 mg/mL solution, weigh 10 mg of this compound for each 1 mL of vehicle.

-

Prepare the vehicle. In a sterile container, combine 40 parts PEG 400 with 60 parts of a 5% glucose solution. For example, to make 10 mL of the vehicle, mix 4 mL of PEG 400 with 6 mL of 5% glucose solution.

-

Add the this compound to the vehicle. Carefully transfer the weighed this compound powder into the tube containing the prepared vehicle.

-

Vortex the mixture. Secure the cap on the tube and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Sonicate if necessary. If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath. Sonicate in short bursts, checking for dissolution between intervals to avoid overheating the solution.

-

Visually inspect the solution. Once the this compound is fully dissolved, the solution should be clear and free of any visible particulates.

-

Administer immediately. It is recommended to prepare the dosing solution fresh on the day of administration to ensure its stability and potency.[8]

Experimental Example: Oral Administration in a Mouse Leukemia Model

In a reported study, this compound was administered orally to CD-1 mice.[1][7] The treatment was initiated 10 days after the injection of leukemia cells, once blast cells were detectable in the peripheral blood.[1][7]

-

Administration Schedule: Three times per week (Monday, Tuesday, and Wednesday) for three consecutive weeks.[1][7]

-

Outcome: This dosing regimen resulted in a significant, dose-dependent increase in the survival of the treated mice, with a 35% and 62% increase in survival at the 11.25 and 22.50 mg/kg doses, respectively.[1][6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DDP-38003 and the experimental workflow for its in vivo application.

Caption: Mechanism of action of DDP-38003.

Caption: In vivo dissolution and administration workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | LSD1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for DDP-38003 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the administration route, frequency, and mechanism of action of DDP-38003 dihydrochloride, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). The protocols are based on preclinical studies in mouse models of acute myeloid leukemia (AML).

Mechanism of Action

This compound is a small molecule inhibitor of KDM1A (also known as LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[1] KDM1A primarily demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting KDM1A, DDP-38003 leads to an accumulation of H3K4me2 at the promoters of specific genes, which in the context of leukemia, promotes the differentiation of leukemic blasts and reduces their clonogenic potential.[1]

KDM1A often functions within larger protein complexes, such as the CoREST complex, and is recruited to target genes by transcription factors like Growth Factor Independent 1 (GFI1).[2][3] The inhibition of KDM1A by DDP-38003 can disrupt these interactions and lead to the reactivation of silenced tumor suppressor and differentiation-associated genes.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of KDM1A/LSD1 inhibition by DDP-38003 in a leukemia cell.

Caption: KDM1A/LSD1 inhibition by DDP-38003.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of DDP-38003

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (KDM1A/LSD1) | 84 nM | - | [1] |

| Cellular Activity | More active than 1R, 2S analogue in reducing colony formation and inducing differentiation | THP-1 | [1] |

Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model

| Dose | Administration Route | Frequency | Vehicle | Increase in Survival Rate | Reference |

| 11.25 mg/kg | Oral | 3 days/week for 3 weeks | 40% PEG 400 in 5% glucose solution | 35% | [1][4][5] |

| 22.50 mg/kg | Oral | 3 days/week for 3 weeks | 40% PEG 400 in 5% glucose solution | 62% | [1][4][5] |

Table 3: Pharmacokinetic Profile of DDP-38003

| Parameter | Value | Species | Reference |

| Half-life (t₁/₂) | 8 hours | Mouse | [1][5] |

Experimental Protocols

Protocol 1: In Vivo Administration of DDP-38003 in a Mouse Model of Acute Promyelocytic Leukemia

This protocol is based on the methodology described in preclinical studies of DDP-38003.

1. Materials and Reagents:

-

This compound

-

Polyethylene glycol 400 (PEG 400)

-

5% Dextrose solution (or 5% Glucose solution)

-

Sterile water for injection

-

CD-1 mice (or other appropriate strain)

-

Leukemia cells for injection

-

Oral gavage needles

-

Standard animal housing and monitoring equipment

2. Preparation of DDP-38003 Formulation:

-

Prepare the vehicle solution by mixing 40% PEG 400 with 60% of a 5% glucose solution.

-

Calculate the required amount of this compound based on the desired dose (11.25 mg/kg or 22.5 mg/kg) and the body weight of the mice.

-

Dissolve the calculated amount of DDP-38003 in the vehicle solution. Ensure complete dissolution. Prepare fresh on the day of administration.

3. Animal Model and Treatment:

-

Inject recipient mice with a suitable leukemia cell line to establish the disease model.

-

Monitor the mice for signs of leukemia development. In the cited study, treatment began 10 days after cell injection, upon detection of blast cells in the peripheral blood.[1]

-

Administer the prepared DDP-38003 formulation orally via gavage.

-

The dosing schedule is three consecutive days per week (e.g., Monday, Tuesday, Wednesday) for a duration of three weeks.[1]

-

A control group should receive the vehicle solution only, following the same administration schedule.

-

Monitor the survival of the mice in all experimental groups daily.

-

Represent the survival data using a Kaplan-Meier survival plot for analysis.[1]

4. Experimental Workflow Diagram:

Caption: Workflow for in vivo efficacy testing of DDP-38003.

Disclaimer: The provided protocols are for reference only and should be adapted to specific experimental needs and institutional guidelines. Researchers should independently verify and optimize these methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KDM1A - Wikipedia [en.wikipedia.org]

- 3. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for DDP-38003 Dihydrochloride in Colony Forming Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator frequently overexpressed in various cancers. With an IC50 of 84 nM, DDP-38003 has demonstrated significant anti-cancer activity, including the ability to reduce the colony-forming capacity of cancer cells.[1] This document provides detailed application notes and protocols for utilizing this compound in colony forming assays, a critical in vitro method for assessing the long-term proliferative potential and survival of cancer cells following therapeutic intervention.

Mechanism of Action and Signaling Pathway

DDP-38003 exerts its anti-proliferative effects by inhibiting the enzymatic activity of LSD1. LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). The aberrant activity of LSD1 in cancer leads to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cell proliferation, survival, and blocking differentiation.

By inhibiting LSD1, DDP-38003 restores the methylation marks on H3K4 and H3K9, leading to the reactivation of tumor suppressor genes and the repression of oncogenes. This ultimately results in cell cycle arrest, induction of apoptosis, and differentiation of cancer cells. The signaling pathways influenced by LSD1 are complex and include the regulation of key cellular proteins such as p53, the Wnt/β-catenin pathway, and the PI3K/AKT pathway.

References

Application Notes and Protocols for DDP-38003 Dihydrochloride in Combination with Retinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a potent and orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] LSD1 plays a crucial role in oncogenesis by contributing to a block in cellular differentiation.[4] Retinoic acid (RA), a metabolite of vitamin A, is a well-known differentiation-inducing agent that has shown significant therapeutic success in specific leukemia subtypes like acute promyelocytic leukemia (APL).[5][6] However, its efficacy in other AML subtypes is limited.[6]

Preclinical research has demonstrated that the inhibition of LSD1 can sensitize AML cells to the therapeutic effects of retinoic acid, representing a promising combination strategy to overcome resistance and enhance anti-leukemic activity.[4][6] The combination of the LSD1 inhibitor DDP-38003 with retinoic acid has been shown to significantly increase survival in preclinical models of leukemia, suggesting a synergistic therapeutic effect.[4]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound in combination with retinoic acid for research purposes.

Data Presentation

In Vivo Efficacy of DDP-38003 in Combination with Retinoic Acid in a Mouse Leukemia Model

The following table summarizes the key findings from a preclinical study evaluating the combination of DDP-38003 and retinoic acid in a murine model of leukemia.[4]

| Treatment Group | Median Survival (days) | Increase in Survival Over Control (%) |

| Control (Vehicle) | 21 | - |

| Retinoic Acid (RA) alone | 49 | 133% |

| DDP-38003 alone | 37 | 76% |

| DDP-38003 + RA | 70 | 233% |

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for the Synergistic Action of DDP-38003 and Retinoic Acid

Caption: Synergistic signaling of DDP-38003 and Retinoic Acid.

General Experimental Workflow for In Vitro and In Vivo Combination Studies

Caption: Workflow for preclinical evaluation of DDP-38003 and RA.

Experimental Protocols

In Vitro Assessment of Synergistic Anti-Leukemic Activity

Objective: To determine the synergistic effect of DDP-38003 and retinoic acid on the proliferation, differentiation, and apoptosis of AML cells.

Materials:

-

AML cell lines (e.g., NB4, HL-60, THP-1)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

All-trans retinoic acid (ATRA)

-

DMSO (for stock solutions)

-

96-well and 6-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Flow cytometer

-

PE-conjugated anti-human CD11b antibody and corresponding isotype control

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

Protocol:

-

Cell Culture:

-

Maintain AML cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Ensure cells are in the logarithmic growth phase before starting the experiment.

-

-

Drug Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of ATRA in DMSO. Protect from light.

-

Further dilute the stock solutions in culture medium to the desired final concentrations.

-

-

Cell Viability Assay:

-

Seed 5,000-10,000 cells per well in a 96-well plate.

-

Treat cells with a dose range of DDP-38003, ATRA, and the combination of both. Include a vehicle control (DMSO).

-

Incubate for 72-96 hours.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate IC50 values and use combination index analysis (e.g., Chou-Talalay method) to determine synergy.

-

-

Differentiation Assay (Flow Cytometry):

-

Seed 2 x 10^5 cells/mL in a 6-well plate.

-

Treat cells with DDP-38003 (e.g., 1 µM), ATRA (e.g., 1 µM), and the combination.

-

Incubate for 72-96 hours.

-

Harvest cells and wash with PBS.

-

Stain with PE-conjugated anti-human CD11b antibody or isotype control for 30 minutes at 4°C in the dark.

-

Wash cells and resuspend in FACS buffer.

-

Analyze the percentage of CD11b-positive cells using a flow cytometer.

-

-

Apoptosis Assay (Flow Cytometry):

-

Follow the same treatment procedure as the differentiation assay.

-

Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

-

In Vivo Evaluation in a Murine Leukemia Model

Objective: To evaluate the in vivo efficacy of DDP-38003 in combination with retinoic acid on tumor growth and survival in a mouse model of leukemia.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human AML cells for xenograft (e.g., MOLM-13, patient-derived xenografts)

-

This compound

-

Retinoic acid pellets (e.g., 21-day slow-release)

-

Vehicle for DDP-38003 (e.g., 40% PEG 400 in 5% glucose solution)

-

Oral gavage needles

-

Calipers for tumor measurement (if applicable for subcutaneous models)

Protocol:

-

Animal Model Establishment:

-

Inject human AML cells intravenously or subcutaneously into immunocompromised mice.

-

Monitor mice for signs of leukemia development (e.g., weight loss, hind-limb paralysis, or palpable tumor).

-

-

Treatment Groups:

-

Drug Administration:

-

Begin treatment when leukemia is established.

-

Administer DDP-38003 by oral gavage according to the specified schedule.

-

Implant the retinoic acid pellet subcutaneously at the start of the treatment period.

-

-

Monitoring and Efficacy Evaluation:

-

Monitor animal body weight and overall health daily.

-

If using a subcutaneous model, measure tumor volume with calipers 2-3 times per week.

-

The primary endpoint is overall survival. Monitor mice until they meet predefined humane endpoints.

-

-

Data Analysis:

-

Generate Kaplan-Meier survival curves for each treatment group.

-

Compare survival between groups using the log-rank test.

-

If applicable, plot tumor growth curves and compare tumor volumes between groups at different time points.

-

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

DDP-38003 Dihydrochloride: A Potent and Orally Bioavailable KDM1A/LSD1 Inhibitor for Histone Demethylation Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride is a novel, potent, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] This enzyme plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[3] Dysregulation of KDM1A/LSD1 is implicated in various cancers, making it a compelling target for therapeutic development. DDP-38003 serves as a valuable research tool for investigating the biological functions of KDM1A/LSD1 and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of DDP-38003 in biochemical and cell-based assays to study histone demethylation.

Mechanism of Action

DDP-38003 inhibits the enzymatic activity of KDM1A/LSD1, leading to an increase in the methylation levels of its substrates, primarily H3K4me2 and H3K9me2. By blocking KDM1A/LSD1, DDP-38003 can induce changes in gene expression, leading to cell differentiation and reduced proliferation in cancer cells.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 | 84 nM | KDM1A/LSD1 | [1][2][3][4] |

Table 2: In Vivo Efficacy in a Mouse Leukemia Model

| Dosage | Survival Rate Increase | Mouse Model | Reference |

| 11.25 mg/kg | 35% | Leukemia | [1][4] |

| 22.50 mg/kg | 62% | Leukemia | [1][4] |

Table 3: Cellular Activity in THP-1 Human Leukemia Cells

| Assay | Observation | Note | Reference |

| Colony Forming Ability | Reduced | More active than the 1R, 2S analogue | [1][4] |

| Cell Differentiation | Induced | More active than the 1R, 2S analogue | [1][4] |

Table 4: In Vivo Combination Therapy with Retinoic Acid (RA) in a Mouse Model

| Treatment | Median Survival (days) | Reference |